molecular formula C15H16N8O2S B2556533 4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine CAS No. 1788949-23-4

4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine

Cat. No. B2556533
M. Wt: 372.41
InChI Key: OFIMJHVEYWRXON-UHFFFAOYSA-N
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Description

The compound “4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine” is a complex organic molecule that contains several functional groups including a pyridine, a piperazine, a triazole, and a pyrimidine .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of several nitrogen atoms could make it a potential ligand for metal ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be a solid at room temperature .

Scientific Research Applications

Synthesis and Pharmacological Properties

Compounds with structures related to 4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine have been synthesized and evaluated for their pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities. This indicates a broad spectrum of potential applications in therapeutic drug development (Mattioda et al., 1975).

Antihypertensive Agents

Research into 1,2,4-triazolopyrimidines, which share structural similarities, has shown that these compounds can exhibit antihypertensive activity, suggesting potential applications in treating cardiovascular diseases (Bayomi et al., 1999).

Adenosine A2a Receptor Antagonists

Modifications of core heterocycles in structures akin to 4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine have led to the development of potent and selective adenosine A2a receptor antagonists, with implications for Parkinson's disease treatment (Vu et al., 2004).

Water-soluble Adenosine Receptor Antagonists

Efforts to improve the water solubility of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which are structurally related, have been made to develop adenosine receptor antagonists suitable for intravenous infusion, indicating their therapeutic potential in various conditions (Baraldi et al., 2012).

Antimicrobial Activity

Synthetic efforts have also focused on creating novel heterocyclic compounds with antimicrobial properties, underscoring the potential use of such compounds in developing new antibacterial and antifungal agents (Desai et al., 2016).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound .

Future Directions

Future research on this compound could involve studying its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

4-(4-pyridin-3-ylsulfonylpiperazin-1-yl)-6-(1,2,4-triazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N8O2S/c24-26(25,13-2-1-3-16-9-13)22-6-4-21(5-7-22)14-8-15(19-11-18-14)23-12-17-10-20-23/h1-3,8-12H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIMJHVEYWRXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine

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